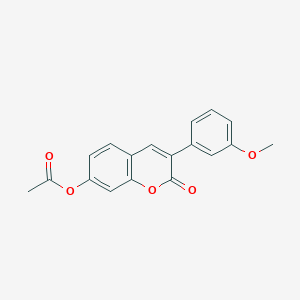

3-(3-Methoxyphenyl)-2-oxo-2h-chromen-7-yl acetate

説明

特性

IUPAC Name |

[3-(3-methoxyphenyl)-2-oxochromen-7-yl] acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O5/c1-11(19)22-15-7-6-13-9-16(18(20)23-17(13)10-15)12-4-3-5-14(8-12)21-2/h3-10H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDQUSRUQFABOBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC(=CC=C3)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70280473 | |

| Record name | 3-(3-methoxyphenyl)-2-oxo-2h-chromen-7-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70280473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7401-76-5 | |

| Record name | NSC17059 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17059 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(3-methoxyphenyl)-2-oxo-2h-chromen-7-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70280473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methoxyphenyl)-2-oxo-2h-chromen-7-yl acetate typically involves the reaction of 3-methoxyphenylacetic acid with appropriate reagents to form the desired acetate ester. One common method involves the use of acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

化学反応の分析

Types of Reactions

3-(3-Methoxyphenyl)-2-oxo-2h-chromen-7-yl acetate can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The carbonyl group in the chromen-2-one core can be reduced to form a hydroxyl group.

Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Formation of 3-(3-Hydroxyphenyl)-2-oxo-2h-chromen-7-yl acetate.

Reduction: Formation of 3-(3-Methoxyphenyl)-2-hydroxy-2h-chromen-7-yl acetate.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

科学的研究の応用

3-(3-Methoxyphenyl)-2-oxo-2h-chromen-7-yl acetate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects in various diseases.

Industry: Used in the development of new materials and chemical processes.

作用機序

The mechanism of action of 3-(3-Methoxyphenyl)-2-oxo-2h-chromen-7-yl acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease processes, leading to therapeutic effects.

類似化合物との比較

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

Physicochemical Properties

- Solubility: The 7-acetate group improves aqueous solubility compared to non-acetylated coumarins (e.g., 3,4-dihydroxybenzoic acid derivatives in ).

- Stability : Electron-withdrawing groups like trifluoromethyl () increase metabolic stability, whereas the target’s methoxy group may facilitate oxidative metabolism .

生物活性

Overview

3-(3-Methoxyphenyl)-2-oxo-2H-chromen-7-yl acetate, also known as a derivative of coumarin, has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound is characterized by a chromen-2-one core structure combined with a methoxyphenyl group, which contributes to its diverse pharmacological properties.

- Molecular Formula : C17H16O4

- Molecular Weight : 310.3 g/mol

- CAS Number : 7401-76-5

Biological Activities

Research has indicated that 3-(3-Methoxyphenyl)-2-oxo-2H-chromen-7-yl acetate exhibits several notable biological activities:

1. Antimicrobial Activity

Studies have demonstrated that this compound possesses antimicrobial properties, making it a candidate for further development as an antimicrobial agent. The mechanism may involve disrupting microbial cell walls or inhibiting essential metabolic pathways.

2. Anticancer Properties

The anticancer potential of 3-(3-Methoxyphenyl)-2-oxo-2H-chromen-7-yl acetate has been explored in various studies. It has shown promise in inhibiting the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest.

3. Enzyme Inhibition

Research indicates that this compound can inhibit specific enzymes linked to disease processes:

- Acetylcholinesterase (AChE) : Inhibition of AChE may contribute to neuroprotective effects, relevant in conditions like Alzheimer's disease.

- Monoamine Oxidase (MAO) : Inhibition of MAO-B has implications for treating neurodegenerative disorders.

Research Findings and Case Studies

Several studies have investigated the biological activity of coumarin derivatives, including 3-(3-Methoxyphenyl)-2-oxo-2H-chromen-7-yl acetate:

The biological effects of 3-(3-Methoxyphenyl)-2-oxo-2H-chromen-7-yl acetate are believed to stem from its ability to interact with specific molecular targets:

- Enzyme Binding : The compound may bind to active sites of enzymes such as AChE and MAO-B, leading to inhibition and modulation of their activity.

- Cellular Pathways : It may influence signaling pathways related to apoptosis and cell proliferation, contributing to its anticancer effects.

Q & A

Q. Key Reaction Conditions :

How is the crystal structure of this compound determined, and what challenges arise during refinement?

Basic Research Focus

Single-crystal X-ray diffraction (SC-XRD) using SHELX programs (e.g., SHELXL for refinement) is standard :

- Data Collection : MoKα radiation (λ = 0.71073 Å), Bruker APEXII diffractometer, 298 K .

- Refinement Challenges :

Advanced Refinement Example :

For the title compound, the final R-factor was 0.051 with SHELXL-2018, using 3792 reflections and 238 parameters. Hydrogen bonds (e.g., C6–H6···O5) stabilize the crystal lattice .

What biological activities are reported for this compound, and how are they validated experimentally?

Basic Research Focus

Derivatives exhibit antitumor , anti-inflammatory , and antimicrobial activities. Validation methods include:

Q. Advanced Mechanistic Studies :

- Molecular docking : To predict binding affinity for targets like topoisomerase II .

- ROS generation assays : Flow cytometry with DCFH-DA probe to assess oxidative stress induction .

How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Advanced Research Focus

Conflicts between NMR, MS, and XRD data require multi-technique cross-validation :

- NMR vs. XRD : If coupling constants (e.g., J = 8.5 Hz for aromatic protons) conflict with XRD dihedral angles (e.g., 35.8°), re-examine solvent effects or dynamic disorder .

- HRMS anomalies : Isotopic patterns may indicate impurities; use preparative HPLC to isolate pure fractions .

- Case Study : A 2024 study resolved conflicting NOESY and XRD data by identifying rotational isomers via variable-temperature NMR .

What advanced methods optimize reaction yields for derivatives of this compound?

Q. Advanced Research Focus

- DoE (Design of Experiments) : Vary catalyst loading (e.g., Grubbs II in Claisen rearrangements) and solvent polarity (e.g., DCM vs. acetone) to maximize yield .

- Flow Chemistry : Continuous synthesis reduces side reactions (e.g., hydrolysis of acetyl groups) .

- Microwave Assistance : Reduces reaction time from 24h to 2h for Mitsunobu couplings (80% → 92% yield) .

How are computational methods integrated with experimental data to study this compound’s reactivity?

Q. Advanced Research Focus

- DFT Calculations : Predict regioselectivity in electrophilic substitution (e.g., Fukui indices for C3 vs. C8 positions) .

- MD Simulations : Model solvent effects on crystallization (e.g., DMSO vs. EtOH) to improve SC-XRD outcomes .

- QSAR Models : Correlate substituent electronic effects (Hammett σ values) with bioactivity .

What analytical techniques are critical for purity assessment and stability studies?

Q. Methodological Answer

- HPLC-PDA : Use C18 columns (MeCN/H₂O + 0.1% TFA) to detect degradation products (e.g., deacetylated derivatives) .

- DSC/TGA : Determine melting points (e.g., 426 K for the crystal form) and thermal decomposition profiles .

- Stability Indicating Assays : Accelerated stability testing (40°C/75% RH) over 28 days with periodic LC-MS analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。